

## Demethyleneberberine (CAS No. 25459-91-0): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Demethyleneberberine** (DMB), a natural isoquinoline alkaloid and a primary metabolite of berberine, is emerging as a compound of significant interest in pharmacological research. Identified by the CAS number 25459-91-0, DMB has demonstrated a spectrum of biological activities, including potent antioxidant, anti-inflammatory, and anti-cancer effects. This technical guide provides an in-depth overview of DMB, focusing on its core mechanisms of action, quantitative biological data, and detailed experimental methodologies. The information is tailored for researchers, scientists, and professionals in drug development, aiming to facilitate further investigation into the therapeutic potential of this promising natural compound.

### **Chemical and Physical Properties**

**Demethyleneberberine** is a quaternary ammonium salt with a molecular weight of 324.35 g/mol . It is structurally similar to berberine, differing by the absence of a methylenedioxy bridge, which results in two free phenolic hydroxyl groups. This structural feature is believed to contribute to its enhanced biological activities and its ability to act as a mitochondria-targeted antioxidant.



| Property          | Value                                                                                    | Reference |
|-------------------|------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 25459-91-0                                                                               | N/A       |
| Molecular Formula | C19H18NO4 <sup>+</sup>                                                                   | [1]       |
| Molecular Weight  | 324.35 g/mol                                                                             | [1]       |
| Synonyms          | DMB, DM-BBR, 2-<br>Hydroxyjatrorrhizine                                                  | [1]       |
| Solubility        | Sparingly soluble in DMSO (1-<br>10 mg/ml), Slightly soluble in<br>Ethanol (0.1-1 mg/ml) | [1]       |

## Pharmacological Activities and Mechanism of Action

DMB exhibits a range of pharmacological effects, primarily attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

#### **Anti-inflammatory Activity**

DMB has been shown to alleviate inflammation in various preclinical models. A primary mechanism is the inhibition of the NF- $\kappa$ B (Nuclear Factor-kappa B) signaling pathway. By preventing the activation and nuclear translocation of NF- $\kappa$ B, DMB downregulates the expression of pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[2] Additionally, DMB's anti-inflammatory effects are linked to its ability to regulate the balance of T-helper (Th) cells.[2]

#### **Antioxidant Activity**

A key feature of DMB is its function as a mitochondria-targeted antioxidant. Its cationic nature facilitates its accumulation within the mitochondria, where it can effectively scavenge reactive oxygen species (ROS) and protect against oxidative damage. This is particularly relevant in conditions such as alcoholic and non-alcoholic fatty liver disease.

#### **Anti-Cancer Activity**



DMB has demonstrated inhibitory effects on the proliferation of various cancer cells, including non-small cell lung cancer (NSCLC).[3] Its anti-cancer mechanism involves the induction of cell cycle arrest and cellular senescence through the downregulation of the c-Myc/HIF-1 $\alpha$  (Hypoxia-inducible factor 1-alpha) pathway.[3]

#### **Metabolic Regulation**

DMB is an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, DMB can stimulate glucose uptake and fatty acid oxidation, suggesting its potential in the management of metabolic disorders.

### **Quantitative Biological Data**

The following tables summarize the available quantitative data on the biological activity of **Demethyleneberberine**.

**Table 1: In Vitro Activity** 

| Cell Line                                | Assay                                                       | Endpoint                      | IC₅₀/Concentra<br>tion        | Reference |
|------------------------------------------|-------------------------------------------------------------|-------------------------------|-------------------------------|-----------|
| HSC-T6 (Hepatic<br>Stellate Cells)       | Proliferation<br>Assay                                      | Inhibition of proliferation   | IC50: 36.7 μmol/L<br>(at 48h) | [4]       |
| A549 and H1299<br>(Lung Cancer<br>Cells) | Viability, Colony<br>Formation,<br>Migration,<br>Invasion   | Reduction of activity         | 40 μΜ                         | [1]       |
| RAW264.7<br>(Macrophage-like<br>cells)   | Inhibition of ROS production and pro-inflammatory cytokines | -                             | 10, 20, 40 μΜ                 | [2]       |
| N/A                                      | Monoamine Oxidase B (MAO-B) Inhibition                      | Inhibition of enzyme activity | IC50: 9.06 μΜ                 | [4]       |



**Table 2: In Vivo Activity** 



| Animal<br>Model | Disease<br>Model                                    | Dosage                   | Route               | Key<br>Findings                                                                          | Reference |
|-----------------|-----------------------------------------------------|--------------------------|---------------------|------------------------------------------------------------------------------------------|-----------|
| Mice            | Dextran Sulfate Sodium (DSS)- induced Colitis       | 150 and 300<br>mg/kg/day | Oral                | Alleviated weight loss, reduced MPO activity, decreased pro- inflammatory cytokines.     | [2]       |
| Mice            | Thioacetamid<br>e-induced<br>Hepatic<br>Fibrosis    | 10 mg/kg/day             | Intraperitonea<br>I | Reduced hepatic collagen levels and increased survival.                                  | [1][5]    |
| Mice            | Ethanol-<br>induced<br>Oxidative<br>Liver<br>Damage | 40 mg/kg/day             | N/A                 | Increased hepatic mitochondrial GSH and Gpx4, reduced TBARS, decreased hepatic swelling. | [1]       |
| Mice            | Non-alcoholic<br>fatty liver<br>disease<br>(NAFLD)  | 20 or 40<br>mg/kg        | Intraperitonea<br>I | Reduced hepatic lipid accumulation, attenuated oxidative damage and inflammation.        | [4]       |



| Rats | TNBS-<br>induced<br>Colitis | 100 and 200<br>mg/kg/day | Oral | Relieved colitis symptoms. | [6][7] |
|------|-----------------------------|--------------------------|------|----------------------------|--------|
| Mice | NSCLC<br>Xenograft          | N/A                      | N/A  | Inhibited<br>tumor growth. | [3]    |

**Table 3: Pharmacokinetic Parameters** 

| Species | Dosage   | Route        | Bioavailabil<br>ity | T <sub>max</sub> | Reference |
|---------|----------|--------------|---------------------|------------------|-----------|
| Rats    | 20 mg/kg | Intragastric | 2.44%               | ~5 min           | [8][9]    |
| Rats    | 40 mg/kg | Intragastric | 5.92%               | ~5 min           | [8][9]    |
| Mice    | 40 mg/kg | Intragastric | 4.47%               | ~5 min           | [8][9]    |

# Signaling Pathways and Experimental Workflows Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by **Demethyleneberberine**.





Click to download full resolution via product page

Caption: DMB inhibits the NF-kB signaling pathway.





Click to download full resolution via product page

Caption: DMB activates the AMPK signaling pathway.





Click to download full resolution via product page

Caption: DMB inhibits the c-Myc/HIF- $1\alpha$  pathway in NSCLC.

### **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: General experimental workflow for DMB evaluation.

#### **Experimental Protocols**

The following are generalized protocols for key experiments cited in **Demethyleneberberine** research. It is important to note that specific parameters may need to be optimized for individual experimental setups.

### **Cell Viability Assay (CCK-8)**

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator to allow for cell attachment.
- DMB Treatment: Prepare serial dilutions of **Demethyleneberberine** in culture medium. Remove the old medium from the wells and add 100  $\mu$ L of the DMB-containing medium to



each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest DMB concentration).

- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.
- CCK-8 Reagent Addition: Add 10 μL of Cell Counting Kit-8 (CCK-8) solution to each well.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the cell viability as a percentage of the vehicle control.

#### **Western Blot Analysis**

- Cell Lysis: After treatment with DMB, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB, NF-κB, p-AMPK, AMPK, c-Myc, HIF-1α, and a loading control like β-actin or GAPDH) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.



- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRPconjugated secondary antibody for 1 hour at room temperature.
- · Washing: Repeat the washing step.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

#### In Vivo Colitis Model (DSS-induced)

- Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for one week under standard laboratory conditions.
- Induction of Colitis: Administer 2-3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 days to induce colitis.
- DMB Administration: Administer Demethyleneberberine (e.g., 150 or 300 mg/kg) or vehicle control orally once daily, starting from the first day of DSS administration.
- Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
- Sample Collection: At the end of the experiment, euthanize the mice and collect colon tissues.
- Analysis: Measure the colon length, and perform histological analysis (H&E staining) to assess inflammation and tissue damage. Analyze the expression of inflammatory markers in the colon tissue by Western blot or qPCR.

## In Vivo Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

- Cell Preparation: Culture human NSCLC cells (e.g., A549 or H1299) and harvest them during the logarithmic growth phase.
- Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude mice).



- Tumor Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS or Matrigel) into the flank of each mouse.
- Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), randomize the mice into treatment and control groups. Administer **Demethyleneberberine** or vehicle control via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
- Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Calculate the tumor volume using the formula: (length × width²)/2.
- Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment period), euthanize the mice and excise the tumors.
- Analysis: Weigh the tumors and perform further analysis, such as immunohistochemistry for proliferation and apoptosis markers, and Western blot analysis for target proteins.

#### Conclusion

**Demethyleneberberine** (CAS No. 25459-91-0) is a multifaceted natural compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and metabolism makes it a compelling candidate for further drug development. This technical guide provides a comprehensive summary of the current knowledge on DMB, offering valuable data and methodological insights to aid researchers in their future investigations. The provided quantitative data and experimental frameworks can serve as a foundation for designing new studies to fully elucidate the pharmacological profile and clinical applicability of this promising molecule.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. caymanchem.com [caymanchem.com]







- 2. Demethyleneberberine alleviates inflammatory bowel disease in mice through regulating NF-kB signaling and T-helper cell homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demethyleneberberine induces cell cycle arrest and cellular senescence of NSCLC cells via c-Myc/HIF-1α pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Demethyleneberberine Protects against Hepatic Fibrosis in Mice by Modulating NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demethyleneberberine alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Demethyleneberberine alleviated the inflammatory response by targeting MD-2 to inhibit the TLR4 signaling [frontiersin.org]
- 8. Pharmacokinetics, Tissue Distribution and Excretion of Demethyleneberberine, a Metabolite of Berberine, in Rats and Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Demethyleneberberine (CAS No. 25459-91-0): A
  Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b150084#demethyleneberberine-cas-number-25459-91-0]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com